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Key Efficacy

Cancer Type Phase Trial Design BT Key Safety Findings Source
Advanced Solid Ib Vatalanib + RCC Cohort MTD: Vatalanib 1000 [1]1[2]
Tumors & Renal Everolimus (n=24): 29.2% mg/day + Everolimus 5
Cell Carcinoma (mTOR partial mg/day. Common
(RCC) inhibitor). Dose response rate;  toxicities: Proteinuria,
escalation 62.5% stable fatigue,
followed by disease. hypertriglyceridemia,
expansion in Median PFS: nausea, vomiting. DLTs:
metastatic RCC. 5.8 months; Hypertension, diarrhea,
Median OS: neutropenia.
16.5 months

(25.1 months
in treatment-

naive).
Newly Diagnosed | Vatalanib + Evaluable Well-tolerated; MTD not  [3]
Glioblastoma Radiation + Patients reached. DLTs:
(GBM) Temozolomide (n=13): 2 Thrombocytopenia,
in patients on partial elevated transaminases.
enzyme- responses; 9 Other Gr 3/4:
inducing anti- stable Leukopenia,
epileptic drugs. disease. lymphopenia, hand-foot
syndrome.
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Key Efficacy

Cancer Type Phase Trial Design T Key Safety Findings Source
Findings
Advanced Il Vatalanib 6-month Common Gr 3/4 events:  [4] [5]
Pancreatic monotherapy as  survival rate:  Hypertension (20%),
Adenocarcinoma second-line 29%. Median fatigue (17%),
treatment after PFS: 2.0 abdominal pain (17%),
gemcitabine months. 2 elevated alkaline
failure. partial phosphatase (15%).
responses;
28% stable
disease.
Colorectal 1] Vatalanib + Primary Common side effects: [6]
Cancer FOLFOX vs. endpoint Hypertension,
(CONFIRM-1) Placebo + (PFS) not neutropenia, diarrhea,
FOLFOX as met. Post-hoc  nausea.
first-line therapy. analysis
showed PFS
benefit in
patients with
high baseline
LDH.

Vatalanib's Mechanism of Action

Vatalanib (PTK787/ZK 222584) is an oral small molecule that acts as a potent tyrosine kinase inhibitor
[7]. Its primary mechanism is the inhibition of vascular endothelial growth factor receptors (VEGFRs),
which are critical drivers of tumor angiogenesis [8]. At higher concentrations, it also targets other tyrosine
kinases involved in tumor growth and stromal support, including the platelet-derived growth factor receptor
(PDGFR) and c-Kit [7] [8].

The following diagram illustrates the primary signaling pathways targeted by vatalanib and its role in

inhibiting tumor angiogenesis.
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Detailed Experimental Protocols

The clinical trials for vatalanib followed rigorous methodologies. Below is a detailed look at the protocols

from two representative studies.

Phase Ib Study of Vatalanib and Everolimus in Advanced RCC [1]
[2]

e Patient Population: Adults with advanced solid tumors; a dose-expansion cohort included 20
patients with metastatic RCC.

¢ Treatment Plan: The study was a dose-escalation design to find the Maximum Tolerated Dose
(MTD). Vatalanib was administered orally once daily, and everolimus was administered orally once
daily.

e Dose-Limiting Toxicity (DLT) Evaluation: DLTs were assessed during the first 28-day cycle.
Toxicities were graded using the Common Terminology Criteria for Adverse Events (CTCAE).
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e Primary Objective: To determine the MTD and recommended phase Il dose of the vatalanib-
everolimus combination.

o Key Efficacy Assessments: Tumor response was evaluated using Response Evaluation Criteria in
Solid Tumors (RECIST). Outcomes included overall survival (OS), progression-free survival (PFS),
and objective response rate (ORR).

Phase Il Study of Vatalanib in Advanced Pancreatic Cancer [4]

o Patient Population: Patients with metastatic or advanced pancreatic adenocarcinoma who had failed
first-line gemcitabine-based therapy.
¢ Treatment Plan: Vatalanib was administered orally twice daily using a "ramp-up" schedule over the
first cycle:
o Week 1: 250 mg twice daily.
o Week 2: 500 mg twice daily.
o Week 3 and beyond: 750 mg twice daily (full dose).
¢ Primary Objective: To evaluate the 6-month survival rate.
o Key Efficacy Assessments: Survival was tracked from the first day of treatment. Tumor response
was assessed using RECIST criteria.
e Biomarker & Imaging Analysis: The study incorporated correlative analyses of circulating
biomarkers (e.g., soluble VEGF, VEGFR) and dynamic contrast-enhanced magnetic resonance
imaging (DCE-MRI) to explore potential predictive markers of response.

Key Insights for Researchers

e Combination Therapy is Feasible but Requires Dose Adjustment: The phase Ib RCC study
demonstrated that while the full therapeutic dose of each agent alone could not be achieved in
combination, a relevant biological dose with evidence of clinical efficacy was possible. This suggests
that with careful management, VEGFR and mTOR inhibition can be combined [1] [2].

¢ Biomarkers May Identify Responsive Subgroups: Although the phase Il CONFIRM-1 trial in
colorectal cancer failed to meet its primary endpoint, a subgroup of patients with high baseline serum
lactate dehydrogenase (LDH) appeared to derive a PFS benefit [6]. This highlights the potential
importance of patient stratification in future studies of anti-angiogenic agents.

e Distinct Toxicity Profile: The safety profile of vatalanib is consistent with other VEGFR inhibitors,
with hypertension, proteinuria, and fatigue being common. However, the combination with everolimus
introduced additional toxicities like hypertriglyceridemia and mucositis, requiring close monitoring [1]

[4] [2].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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